Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic Acid
Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic Acid
This guide provides a comprehensive technical analysis of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid , a critical bifunctional scaffold in modern medicinal chemistry.
Executive Summary
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid represents a "privileged structure" in drug discovery, offering two orthogonal synthetic handles: an electrophilic C-3 iodide and a nucleophilic/electrophilic C-6 carboxylate. This bifunctionality allows for the rapid construction of complex libraries, particularly for kinase inhibitors and GABA receptor modulators. This guide details its physicochemical profile, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) campaigns.
Structural Analysis & Physicochemical Profile
The molecule features a fused 6,5-bicyclic system. The bridgehead nitrogen (N1) imparts significant electron density to the imidazole ring, making the C-3 position highly susceptible to electrophilic substitution and subsequent metal-catalyzed cross-coupling.
Key Properties Table[1][2]
| Property | Description / Value | Note |
| Formula | C₈H₅IN₂O₂ | |
| Molecular Weight | 288.04 g/mol | Heavy atom count favors fragment-based design. |
| Appearance | Pale beige to brown solid | Light sensitive (iodide bond lability). |
| Solubility | Low in H₂O, Et₂O; High in DMSO, DMF | Carboxylic acid H-bonding reduces organic solubility. |
| pKa (Predicted) | ~0.7 (Pyridine N), ~3.5 (COOH) | The electron-withdrawing iodine lowers the pKa of the ring nitrogen compared to the parent scaffold. |
| Stability | Hygroscopic; Light Sensitive | Store at -20°C under inert atmosphere to prevent deiodination. |
Electronic Distribution
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C-3 Position (Iodine): The C-I bond is activated by the adjacent bridgehead nitrogen, making it an excellent partner for oxidative addition with Pd(0).
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C-6 Position (Carboxyl): Located on the pyridine ring, this position is electronically deactivated relative to the imidazole ring, requiring activation (e.g., HATU, SOCl₂) for derivatization.
Synthetic Accessibility
The most reliable route to the 3-iodo derivative is the direct electrophilic iodination of the parent imidazo[1,2-a]pyridine-6-carboxylic acid .
Diagram 1: Retrosynthetic Analysis & Workflow
Caption: Stepwise construction of the 3-iodo scaffold. The C-3 iodination is regioselective due to the high electron density of the imidazole ring.
Experimental Protocols
Protocol A: Regioselective C-3 Iodination
Objective: Synthesis of 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid from the parent acid.
Reagents:
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Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 equiv)
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N-Iodosuccinimide (NIS) (1.1 equiv)
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DMF (anhydrous, 10 mL/g substrate)
Procedure:
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Dissolution: Charge a round-bottom flask with imidazo[1,2-a]pyridine-6-carboxylic acid and anhydrous DMF. Stir until a clear solution or uniform suspension is achieved.
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Note: The carboxylic acid moiety may reduce solubility in MeCN; DMF is preferred.
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Addition: Cool the mixture to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.
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Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target [M+H]⁺ = 288.9).
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Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.
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Isolation: Filter the solid, wash with cold water (3x) and diethyl ether (2x) to remove succinimide byproducts.
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Drying: Dry under high vacuum at 40°C.
Yield Expectation: 85–95%.
Protocol B: Suzuki-Miyaura Cross-Coupling (General)
Objective: Functionalization of the C-3 position.
Reagents:
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3-Iodo substrate (1.0 equiv)
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Aryl boronic acid (1.2 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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K₂CO₃ (3.0 equiv)
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Dioxane/Water (4:1)
Procedure:
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Degas solvents with nitrogen for 15 minutes.
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Combine reagents in a sealed tube.
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Heat to 80–100°C for 4–12 hours.
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Critical Step: Acidify the aqueous workup to pH 4 to recover the carboxylic acid product, or use the methyl ester variant of the starting material to simplify purification.
Reactivity Landscape & Orthogonality
The power of this scaffold lies in the ability to differentiate reactivity between the C-3 and C-6 positions.
Diagram 2: Chemoselective Functionalization Map
Caption: Orthogonal reactivity profile. Blue paths utilize the C-3 iodine; Red paths utilize the C-6 acid.
Strategic Considerations
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Order of Operations:
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Path A (Acid First): Convert the C-6 acid to an amide/ester before Suzuki coupling. This prevents catalyst poisoning by the free acid and improves solubility in organic solvents used for cross-coupling.
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Path B (Coupling First): If the free acid is required, use water-soluble Pd precatalysts (e.g., Pd(dtbpf)Cl₂) and mild bases (K₃PO₄).
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Protection Strategies:
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The C-6 carboxylic acid can be protected as a tert-butyl ester if harsh conditions are required for the C-3 modification, then deprotected with TFA.
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Medicinal Chemistry Applications
This scaffold is a bioisostere for indole and azaindole cores, commonly found in:
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Kinase Inhibitors: The N1 nitrogen can serve as a hydrogen bond acceptor in the hinge region of ATP-binding pockets.
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GABA-A Modulators: Analogous to Zolpidem, modifications at C-3 affect receptor subtype selectivity.
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Anti-infectives: 3-substituted derivatives show promise in anti-tubercular and anti-viral screens.
SAR Logic
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C-3 Substituents: Dictate potency and primary target engagement (e.g., pi-stacking interactions).
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C-6 Substituents: Dictate solubility, metabolic stability (microsomal clearance), and solvent-front interactions in enzyme pockets.
References
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General Reactivity of 3-Iodoimidazo[1,2-a]pyridines
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Synthesis Protocols
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021.
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Medicinal Chemistry Context
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Physical Properties Data
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Imidazo[1,2-a]pyridine-6-carboxylic acid - PubChem Compound Summary.
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Sources
- 1. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
